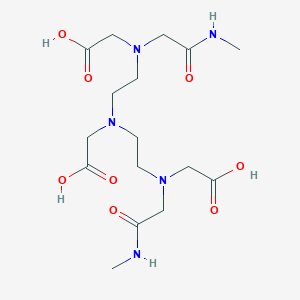

DTPA-BMA

Vue d'ensemble

Description

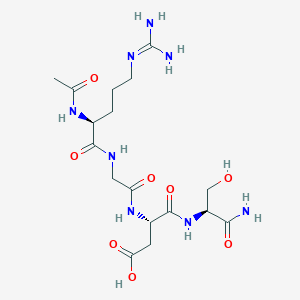

Caldiamide est un composé chimique de formule moléculaire C16H27CaN5O8. Il est connu pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie, la médecine et l'industrie. Caldiamide est particulièrement reconnu pour son rôle d'agent de contraste en imagerie par résonance magnétique (IRM) en raison de ses propriétés chimiques uniques .

Applications De Recherche Scientifique

Caldiamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.

Biology: Caldiamide has shown potential antimicrobial and antioxidant activities, making it useful in biological research.

Medicine: As a contrast agent in MRI, caldiamide enhances the visibility of internal structures in medical imaging.

Industry: It is used in the development of new materials and in various industrial processes.

Mécanisme D'action

Target of Action

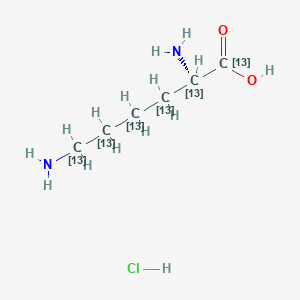

DTPA-BMA, also known as Caldiamide or Diethylenetriaminepentaacetic acid, is a synthetic polyamino carboxylic acid . It primarily targets transuranic radionuclides, such as plutonium, americium, and curium . These radionuclides are harmful when internally deposited in the body .

Mode of Action

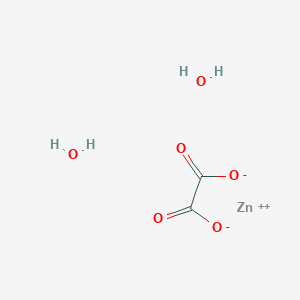

The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which are then eliminated by glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the sequestration and elimination of harmful radionuclides. By forming stable complexes with these radionuclides, this compound facilitates their removal from the body, thereby reducing their harmful effects .

Pharmacokinetics

This compound is eliminated from the body through the kidneys . Its pharmacokinetic properties are such that it can effectively increase the rates of elimination of certain radionuclides . The pharmacokinetics of gadolinium-based contrast agents like this compound have been well described in both animals and humans .

Result of Action

The primary result of this compound’s action is the increased elimination of harmful radionuclides from the body . This can help to mitigate the effects of internal contamination by these substances . In addition, recent research has revealed the potential of this compound to induce apoptosis in tumor cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of liposomes as carriers of gadodiamide (Gd–DTPA–BMA) has shown great potential for cancer therapy . Furthermore, abiotic factors such as photolytic, radiolytic, and chemical degradation pathways can impact the rate of DTPA degradation .

Analyse Biochimique

Cellular Effects

DTPA-BMA has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The compound is known to be stable, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la caldiamide implique plusieurs étapes. Une méthode courante consiste à dissoudre l'acide diéthylènetriamine pentaacétique bis méthylamide (DTPA-BMA) dans de l'eau distillée. Cette solution est ensuite mise à réagir avec de l'hydroxyde de calcium, de l'acétate de calcium et du méthoxy calcium pour former un complexe calcium-DTPA. De l'hydroxyde de sodium, du méthoxy natrium ou de l'hydrure de sodium est ensuite ajouté pour introduire des ions sodium. Le mélange réactionnel est filtré et le produit final, le caldiamide sodium, est cristallisé en utilisant des techniques comme la lyophilisation ou la sécheuse par atomisation .

Méthodes de production industrielle

Pour la production à l'échelle industrielle, le caldiamide sodium est purifié par recristallisation dans un solvant organique, suivie d'un battage du produit recristallisé dans un solvant aprotique polaire. Cette méthode garantit une pureté élevée et un bon rendement, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le caldiamide subit diverses réactions chimiques, notamment :

Oxydation : le caldiamide peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions avec le caldiamide comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir la formation des produits souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés de la caldiamide, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .

Applications de recherche scientifique

Le caldiamide a une large gamme d'applications dans la recherche scientifique :

Chimie : il est utilisé comme réactif dans diverses réactions chimiques et comme catalyseur dans certains procédés.

Biologie : le caldiamide a montré des activités antimicrobiennes et antioxydantes potentielles, ce qui le rend utile dans la recherche biologique.

Médecine : en tant qu'agent de contraste en IRM, le caldiamide améliore la visibilité des structures internes en imagerie médicale.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et dans divers procédés industriels.

Mécanisme d'action

Le mécanisme par lequel le caldiamide exerce ses effets, en particulier en tant qu'agent de contraste en IRM, implique une modification des propriétés magnétiques des tissus. Cette modification améliore le contraste dans les scans IRM, permettant une meilleure visualisation des structures internes. Les cibles moléculaires et les voies impliquées dans ce processus ne sont pas entièrement comprises, mais on pense que le caldiamide interagit avec les champs magnétiques générés pendant l'IRM pour produire le contraste souhaité .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires au caldiamide incluent :

Gadodiamide : un autre agent de contraste en IRM ayant des propriétés similaires.

Acide diéthylènetriamine pentaacétique (DTPA) : un agent chélatant utilisé dans diverses applications.

Calcium-DTPA : un composé utilisé à des fins similaires à celles du caldiamide.

Unicité

Le caldiamide est unique en raison de sa structure chimique spécifique, qui lui permet de fonctionner efficacement en tant qu'agent de contraste en IRM. Sa capacité à former des complexes stables avec les ions calcium et sodium améliore son utilité en imagerie médicale et dans d'autres applications .

Propriétés

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZESKRXOCXWCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275659 | |

| Record name | Caldiamide parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119895-95-3 | |

| Record name | DTPA-BMA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119895-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caldiamide parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)

![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)